molecular formula C23H18N2O4S B11627480 3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate

3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate

Cat. No.: B11627480
M. Wt: 418.5 g/mol
InChI Key: VTQURKNYPLCNAI-UYRXBGFRSA-N
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Description

3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with a pyrazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene-2-carboxylate as the base structure. The pyrazolidinone moiety can be introduced through a series of condensation reactions involving 3,4-dimethylphenyl hydrazine and appropriate carbonyl compounds. The final step often involves the formation of the (Z)-configuration through selective reduction or isomerization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidinone moiety, leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate: shares similarities with other pyrazolidinone derivatives and thiophene-based compounds.

    Pyrazolidinone derivatives: These compounds are known for their anti-inflammatory and analgesic properties.

    Thiophene-based compounds: These are widely used in materials science for their electronic properties.

Uniqueness

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both pyrazolidinone and thiophene derivatives. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

[3-[(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C23H18N2O4S/c1-14-8-9-17(11-15(14)2)25-22(27)19(21(26)24-25)13-16-5-3-6-18(12-16)29-23(28)20-7-4-10-30-20/h3-13H,1-2H3,(H,24,26)/b19-13-

InChI Key

VTQURKNYPLCNAI-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C4=CC=CS4)/C(=O)N2)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CS4)C(=O)N2)C

Origin of Product

United States

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